4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole

Vue d'ensemble

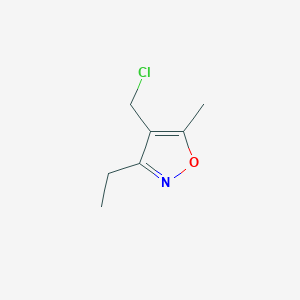

Description

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-ethyl-5-methyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group at position 4 serves as a primary site for nucleophilic substitution (SN2) due to the electron-withdrawing oxazole ring, which polarizes the C–Cl bond. Key reactions include:

Mechanistic Insight : The reaction proceeds via a classic SN2 pathway, with the oxazole ring stabilizing the transition state through resonance effects .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation:

| Catalyst | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 4-(Benzyl)-3-ethyl-5-methyl-1,2-oxazole | 70% | |

| CuI/1,10-phenanthroline | Terminal alkynes | 4-(Alkynylmethyl)-3-ethyl-5-methyl-1,2-oxazole | 60–75% |

Key Observation : Electron-rich arylboronic acids show higher reactivity in Suzuki–Miyaura couplings compared to alkyl variants .

Elimination Reactions

Under basic conditions, elimination generates α,β-unsaturated oxazole derivatives:

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| KOtBu | DMSO, 80°C | 3-Ethyl-5-methyl-1,2-oxazole-4-carbaldehyde | 55% | |

| DBU | Toluene, reflux | 4-Vinyl-3-ethyl-5-methyl-1,2-oxazole | 48% |

Limitation : Overly harsh conditions (>100°C) lead to decomposition of the oxazole ring .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzoyl nitrile oxide | 80°C, 12h | 4-(Chloromethyl)-3-ethyl-5-methyl- oxadiazolo[3,2-a]oxazole | 63% |

Note : Ring-opening reactions with hydrazines yield hydrazone derivatives, though yields are moderate (40–50%) .

Comparative Reactivity with Analogues

The chloromethyl group’s reactivity is influenced by substituent positioning:

| Compound | Reaction with NaCN | Relative Rate |

|---|---|---|

| 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | 78% yield | 1.0 (reference) |

| 5-(Chloromethyl)-3-ethyl-4-methyl-1,2-oxazole | 62% yield | 0.79 |

| 4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazole | 85% yield | 1.09 |

Explanation : Bromine’s superior leaving-group ability enhances substitution rates, while positional isomerism reduces nucleophilic accessibility .

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural properties allow for the modification and development of new drugs with potential therapeutic effects, particularly in oncology and infectious diseases.

Biological Studies

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole has been investigated for its interactions with biological molecules. It demonstrates potential as a biochemical probe, facilitating studies on enzyme mechanisms and protein interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, modulating their functions and providing insights into enzymatic pathways.

Materials Science

The compound is utilized in developing advanced materials, including specialized polymers and resins. Its unique chemical properties allow for the creation of materials with tailored characteristics suitable for various industrial applications.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and intermediates. Its versatility makes it suitable for various chemical processes, enhancing efficiency and product quality.

Similar Compounds

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| 4-(Chloromethyl)-3-methyl-5-ethyl-1,2-oxazole | Different substitution pattern | Medicinal chemistry |

| 4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazole | Bromine instead of chlorine | Varying reactivity |

| 3-Ethyl-5-methyl-1,2-oxazole | Lacks chloromethyl group | Different chemical properties |

Uniqueness

The presence of the chloromethyl group imparts distinct reactivity to this compound compared to similar compounds. This feature enables further functionalization and makes it an essential intermediate in synthesizing more complex molecules.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines |

| Enzyme Interaction | Potential to inhibit or activate specific enzymatic pathways |

| Biochemical Probing | Used to study enzyme mechanisms through covalent interactions |

| Material Development | Application in creating specialized materials |

Cytotoxicity Studies

Recent evaluations have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary results show IC₅₀ values in the micromolar range against human leukemia cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

Research indicates that this compound may selectively inhibit certain enzymes involved in cancer progression. Molecular docking studies have suggested strong hydrophobic interactions between the compound and target enzymes, which could lead to effective inhibition.

Biochemical Probes

Due to its ability to form covalent bonds with nucleophilic sites in proteins, this compound has been explored as a biochemical probe for studying enzyme mechanisms. This characteristic allows researchers to gain insights into enzyme functions and develop inhibitors or activators for therapeutic purposes.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Chloromethyl)-3-methyl-5-ethyl-1,2-oxazole: Similar structure but with different substitution pattern.

4-(Bromomethyl)-3-ethyl-5-methyl-1,2-oxazole: Bromine instead of chlorine, leading to different reactivity.

3-Ethyl-5-methyl-1,2-oxazole: Lacks the chloromethyl group, resulting in different chemical properties.

Uniqueness

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Activité Biologique

4-(Chloromethyl)-3-ethyl-5-methyl-1,2-oxazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a molecular formula of C₇H₈ClN₃O. Its molecular weight is approximately 159.62 g/mol. The presence of the chloromethyl group at the 4-position enhances its reactivity, making it a valuable candidate for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The chloromethyl group may facilitate covalent or non-covalent binding to nucleophilic sites in these macromolecules, which can lead to modulation of their functions. This property positions the compound as a potential biochemical probe for studying enzyme mechanisms and developing therapeutic agents .

Applications in Scientific Research

This compound has several notable applications:

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.

- Biological Studies : The compound has been investigated for its interactions with various biological molecules, demonstrating potential as a biochemical probe.

- Materials Science : It is utilized in developing advanced materials, including polymers and resins with specific properties.

- Industrial Applications : The compound finds use in producing specialty chemicals and intermediates for various industrial processes.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Potential | Investigated for cytotoxic effects against various cancer cell lines. |

| Enzyme Interaction | Potential to inhibit or activate specific enzymatic pathways. |

| Biochemical Probing | Used to study enzyme mechanisms through covalent interactions. |

| Material Development | Application in creating specialized materials with desired properties. |

Case Studies and Research Findings

Recent studies have highlighted the compound's promising biological activities:

- Cytotoxicity Studies : In vitro evaluations have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent . For instance, preliminary results show IC₅₀ values in the micromolar range against human leukemia cell lines.

- Enzyme Inhibition : Research indicates that the compound may selectively inhibit certain enzymes involved in cancer progression. Molecular docking studies suggest strong hydrophobic interactions between the compound and target enzymes, which could lead to effective inhibition .

- Biochemical Probes : Due to its ability to form covalent bonds with nucleophilic sites in proteins, the compound has been explored as a biochemical probe for studying enzyme mechanisms. This characteristic allows researchers to gain insights into enzyme functions and develop inhibitors or activators for therapeutic purposes .

Propriétés

IUPAC Name |

4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-3-7-6(4-8)5(2)10-9-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGNPVTYXYDJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.